molecular formula C22H22O6 B14489095 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate CAS No. 63883-18-1

2,2-Dimethyl-1,3-dioxolan-4-ylmethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate

Cat. No.: B14489095
CAS No.: 63883-18-1
M. Wt: 382.4 g/mol
InChI Key: MEEAPNCGAKISDY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxolan-4-ylmethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate typically involves multiple steps, starting with the preparation of the dioxolane ring. One common method involves the condensation of glycolic acid with acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . The resulting intermediate is then reacted with appropriate reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,3-dioxolan-4-ylmethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the dioxolane ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,2-Dimethyl-1,3-dioxolan-4-ylmethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate involves its interaction with specific molecular targets and pathways. The dioxolane ring and dibenzoxepin moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of inflammatory pathways or modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate stands out due to its unique combination of the dioxolane ring and dibenzoxepin moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

63883-18-1

Molecular Formula

C22H22O6

Molecular Weight

382.4 g/mol

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-(11-oxo-6H-benzo[c][1]benzoxepin-3-yl)acetate

InChI

InChI=1S/C22H22O6/c1-22(2)27-13-16(28-22)12-26-20(23)10-14-7-8-18-19(9-14)25-11-15-5-3-4-6-17(15)21(18)24/h3-9,16H,10-13H2,1-2H3

InChI Key

MEEAPNCGAKISDY-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COC(=O)CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4CO3)C

Origin of Product

United States

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